molecular formula C14H9NO2 B3377477 Benzo[f]quinoline-5-carboxylic acid CAS No. 131862-30-1

Benzo[f]quinoline-5-carboxylic acid

Cat. No. B3377477
CAS RN: 131862-30-1
M. Wt: 223.23 g/mol
InChI Key: JYDYBSVBTZVOSI-UHFFFAOYSA-N
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Description

Benzo[f]quinoline-5-carboxylic acid is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a powder in physical form .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest in organic chemistry. A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has been reported . Other methods include the use of pyruvic acid, benzaldehyde, and aniline in the presence of ethanol solvent .


Molecular Structure Analysis

The molecular structure of Benzo[f]quinoline-5-carboxylic acid consists of a benzene ring fused with a pyridine, forming a quinoline structure, with a carboxylic acid group attached at the 5th position .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzo[f]quinoline-5-carboxylic acid is a solid at room temperature . It has a melting point of 204-205°C .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, which include Benzo[f]quinoline-5-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives, including Benzo[f]quinoline-5-carboxylic acid, have shown potential in anticancer activity . They are being used to create compounds with a wide range of pharmacological activities .

Antioxidant Activity

Benzoquinoline derivatives have been studied for their antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Anti-Inflammatory Activity

Quinoline derivatives have shown anti-inflammatory properties . This suggests that Benzo[f]quinoline-5-carboxylic acid could potentially be used in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline and its derivatives have shown potential in antimalarial activity . This suggests that Benzo[f]quinoline-5-carboxylic acid could be used in the development of new antimalarial drugs .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential in anti-SARS-CoV-2 activity . This suggests that Benzo[f]quinoline-5-carboxylic acid could potentially be used in the treatment of COVID-19 .

Antituberculosis Activity

Quinoline derivatives have shown potential in antituberculosis activity . This suggests that Benzo[f]quinoline-5-carboxylic acid could potentially be used in the treatment of tuberculosis .

Antimicrobial Activity

Benzoquinoline derivatives have shown antimicrobial properties . This suggests that Benzo[f]quinoline-5-carboxylic acid could potentially be used in the development of new antimicrobial drugs .

These are just a few of the many potential applications of Benzo[f]quinoline-5-carboxylic acid in scientific research. It’s clear that this compound has a wide range of potential uses, particularly in the field of medicinal chemistry .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . These statements correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

Quinoline derivatives, which benzo[f]quinoline-5-carboxylic acid is a part of, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities . This suggests that the compound may interact with multiple targets within these pathways.

Mode of Action

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with their targets.

Biochemical Pathways

Given the broad bioactivity of quinoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of oxidative stress, modulation of inflammatory responses, and disruption of microbial growth.

Result of Action

Based on the known bioactivities of quinoline derivatives , it can be inferred that the compound may induce apoptosis in cancer cells, reduce oxidative stress, modulate inflammatory responses, and inhibit microbial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzo[f]quinoline-5-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . Additionally, the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes , which could also influence the compound’s properties and efficacy.

properties

IUPAC Name

benzo[f]quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYBSVBTZVOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[f]quinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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